2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine
CAS No.: 1240573-78-7
Cat. No.: VC11700123
Molecular Formula: C12H15F3N2
Molecular Weight: 244.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240573-78-7 |
|---|---|
| Molecular Formula | C12H15F3N2 |
| Molecular Weight | 244.26 g/mol |
| IUPAC Name | 2-methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C12H15F3N2/c1-8-6-16-2-3-17(8)7-9-4-11(14)12(15)5-10(9)13/h4-5,8,16H,2-3,6-7H2,1H3 |
| Standard InChI Key | GGHLSSJVMYPVKF-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1CC2=CC(=C(C=C2F)F)F |
| Canonical SMILES | CC1CNCCN1CC2=CC(=C(C=C2F)F)F |
Introduction
Overview of Piperazine Derivatives
Piperazine derivatives are a class of heterocyclic compounds that have been widely studied for their diverse biological and pharmacological activities. The presence of functional groups such as methyl and trifluorophenyl substituents can significantly alter the chemical properties and biological activities of these compounds.
Potential Applications of Related Compounds
-
Pharmacological Use:
-
Piperazine derivatives are often explored for their potential as antipsychotics, anti-inflammatory agents, and anticancer drugs.
-
Substituents like trifluorophenyl groups can improve receptor specificity and bioavailability.
-
-
Drug Development:
-
Compounds with trifluorophenyl groups are known to interact with various enzymes and receptors due to their electron-withdrawing properties.
-
Methylated piperazines are often used to optimize pharmacokinetics in drug candidates.
-
-
Synthetic Applications:
-
Piperazine derivatives serve as intermediates in the synthesis of more complex pharmaceutical agents.
-
Research Gaps
While piperazine derivatives have been extensively studied, specific data on "2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine" is limited or unavailable in the provided sources. Further research into its synthesis, characterization (e.g., NMR, LC-MS), and biological activity is necessary to determine its potential applications.
If you have additional resources or specific questions about this compound, I can help refine the analysis further!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume